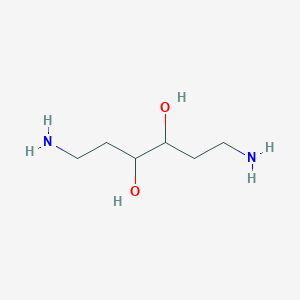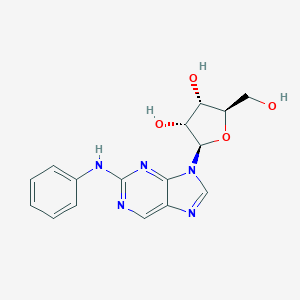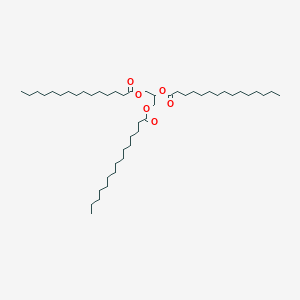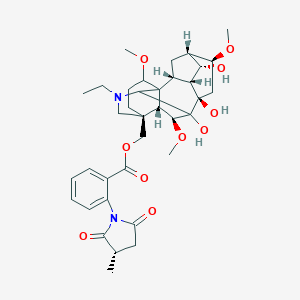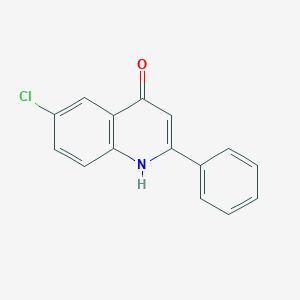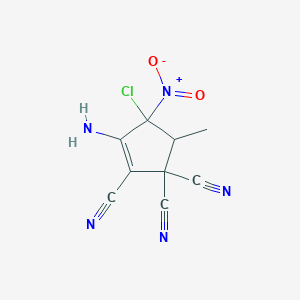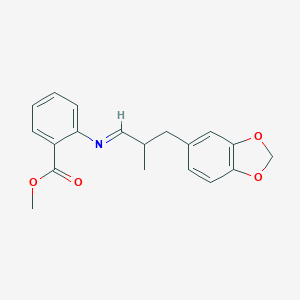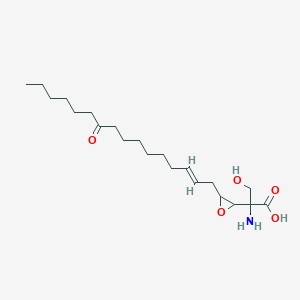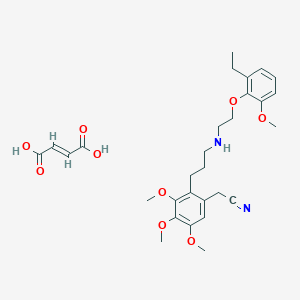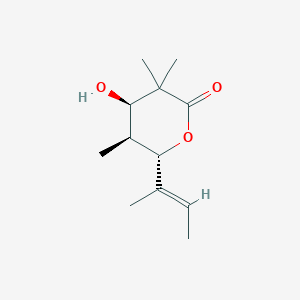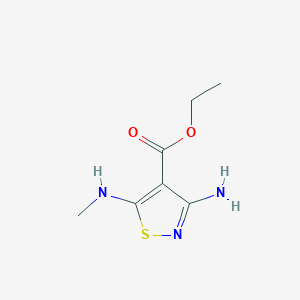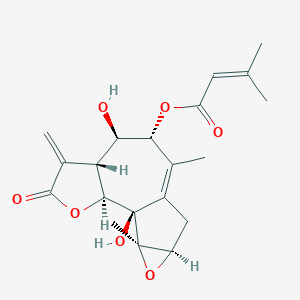
5-Hydroxytomacephalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxytomacephalin is a natural product that belongs to the class of alkaloids. It is a secondary metabolite that is produced by certain species of bacteria, fungi, and plants. This compound has been found to possess various biological activities, including antifungal, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxytomacephalin is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells through the disruption of various cellular pathways.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxytomacephalin has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of various bacterial and fungal species. Additionally, 5-Hydroxytomacephalin has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Hydroxytomacephalin in lab experiments include its potent antimicrobial and anticancer properties. Additionally, the compound can be easily synthesized or isolated from natural sources. However, the limitations of using 5-Hydroxytomacephalin in lab experiments include its limited solubility in aqueous solutions, making it difficult to work with in certain experiments.
Direcciones Futuras
Future research on 5-Hydroxytomacephalin should focus on its potential as a new antimicrobial and anticancer agent. Additionally, the compound's mechanism of action should be further elucidated to better understand its biological effects. Finally, the development of new synthetic methods for 5-Hydroxytomacephalin should be explored to improve its availability for research and potential therapeutic applications.
Conclusion:
In conclusion, 5-Hydroxytomacephalin is a natural product that possesses various biological activities, including antifungal, antibacterial, and anticancer properties. The compound can be synthesized or isolated from natural sources and has potential as a new antimicrobial and anticancer agent. Future research on 5-Hydroxytomacephalin should focus on its mechanism of action and the development of new synthetic methods.
Métodos De Síntesis
The synthesis of 5-Hydroxytomacephalin can be achieved through various methods, including isolation from natural sources, total synthesis, and semisynthesis. The isolation of 5-Hydroxytomacephalin from natural sources involves extraction from bacterial, fungal, or plant cultures. Total synthesis involves the chemical synthesis of the compound from basic building blocks, while semisynthesis involves the modification of natural products to produce 5-Hydroxytomacephalin.
Aplicaciones Científicas De Investigación
5-Hydroxytomacephalin has been extensively studied for its various biological activities. It has been found to possess potent antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, 5-Hydroxytomacephalin has been found to have anticancer properties, making it a promising candidate for the development of new cancer treatments.
Propiedades
Número CAS |
115995-14-7 |
|---|---|
Nombre del producto |
5-Hydroxytomacephalin |
Fórmula molecular |
C20H24O7 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
[(1R,2S,6R,7R,8R,12R,14R)-1,7-dihydroxy-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-8(2)6-13(21)25-16-9(3)11-7-12-19(5,27-12)20(11,24)17-14(15(16)22)10(4)18(23)26-17/h6,12,14-17,22,24H,4,7H2,1-3,5H3/t12-,14-,15-,16-,17+,19-,20-/m1/s1 |
Clave InChI |
GUWZDJYPWDNEPS-BJKYDIMVSA-N |
SMILES isomérico |
CC1=C2C[C@@H]3[C@]([C@@]2([C@@H]4[C@@H]([C@H]([C@@H]1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
SMILES |
CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
SMILES canónico |
CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
Sinónimos |
5-hydroxytomacephalin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



